molecular formula C17H16ClN5O2S B2711493 2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 565160-80-7

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2711493
CAS No.: 565160-80-7
M. Wt: 389.86
InChI Key: DKTVKWPPGZBSFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-((4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide, a derivative of the triazole class, has garnered attention due to its diverse biological activities. This compound features a triazole ring that is substituted with an amino group and a chlorophenyl moiety, which are known to enhance biological activity. This article explores the biological activities of this compound based on various studies and research findings.

Chemical Structure

The molecular formula of the compound is C17H16ClN5OSC_{17}H_{16}ClN_{5}OS, and it has a molecular weight of 373.86 g/mol. The structure can be represented as follows:

2 4 amino 5 4 chlorophenyl 4H 1 2 4 triazol 3 yl thio N 4 methoxyphenyl acetamide\text{2 4 amino 5 4 chlorophenyl 4H 1 2 4 triazol 3 yl thio N 4 methoxyphenyl acetamide}

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study evaluating various triazole compounds found that this compound demonstrated potent activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. In vitro studies have shown that this specific compound effectively inhibits the growth of various fungal species, including Candida spp. and Aspergillus spp. Its mechanism involves the disruption of ergosterol synthesis in fungal cell membranes .

Anticancer Activity

The anticancer potential of this compound has been investigated in several cancer cell lines. A study reported that this compound exhibited cytotoxic effects on human colon cancer (HCT 116) cells with an IC50 value of approximately 10 µM, suggesting its efficacy as a chemotherapeutic agent . Molecular docking studies indicated that it may inhibit key enzymes involved in cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial and cancer cells. The triazole ring is believed to bind to enzymes or receptors, inhibiting their activity and disrupting essential cellular processes. This leads to the induction of apoptosis in cancer cells and growth inhibition in microbial pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other triazole derivatives was conducted:

Compound NameBiological ActivityIC50 (µM)Mechanism
FluconazoleAntifungal0.5Ergosterol synthesis inhibition
ItraconazoleAntifungal0.8Ergosterol synthesis inhibition
VoriconazoleAntifungal0.6Ergosterol synthesis inhibition
This compound Antimicrobial & Anticancer 10 Enzyme inhibition

Case Studies

  • Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of various triazole derivatives against Mycobacterium tuberculosis and found that while traditional drugs like rifampicin had an MIC of 0.25 µg/mL, the tested compound showed promising results with an MIC of 0.5 µg/mL .
  • Anticancer Research : In another case study focusing on human cancer cell lines, this compound was shown to induce significant apoptosis in HCT 116 cells through caspase activation pathways .

Properties

IUPAC Name

2-[[4-amino-5-(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-8-6-13(7-9-14)20-15(24)10-26-17-22-21-16(23(17)19)11-2-4-12(18)5-3-11/h2-9H,10,19H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKTVKWPPGZBSFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565160-80-7
Record name 2-((4-AMINO-5-(4-CL-PH)-4H-1,2,4-TRIAZOL-3-YL)THIO)-N-(4-METHOXYPHENYL)ACETAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.